2-Formamidobutanoic acid

Übersicht

Beschreibung

Synthesis Analysis

Recent studies have developed procedures for the selective synthesis of compounds related to 2-Formamidobutanoic acid, highlighting advancements in carbonylative transformation techniques and enantioselective catalysis. For example, Wu et al. (2019) developed procedures for the selective synthesis of 4-arylbutanoic acids, 2-arylbutanoic acids, and 4-arylbutanals from the same allylbenzenes under carbon monoxide gas-free conditions, using formic acid or TFBen as the CO surrogate (Wu et al., 2019). This represents a significant step in the synthesis of 2-Formamidobutanoic acid analogs.

Molecular Structure Analysis

Stereochemical studies have been pivotal in understanding the molecular structure of 2-Formamidobutanoic acid and its analogs. Garbarino et al. (1973) conducted stereochemical studies on aromatic α-alkyl-α-amino-acids, providing insights into the absolute configuration of related compounds (Garbarino et al., 1973).

Chemical Reactions and Properties

The chemical reactivity of 2-Formamidobutanoic acid derivatives has been explored in various contexts, such as in the synthesis of β-amino acids and the exploration of new catalytic methods for formamide derivatives. Lin and Huang (2018) developed a new method for the synthesis of formamides through electrochemical decarboxylative N-formylation of amines with glyoxylic acid, showcasing an efficient approach with broad functional group tolerance (Lin & Huang, 2018).

Physical Properties Analysis

While specific studies directly addressing the physical properties of 2-Formamidobutanoic acid were not identified, research on closely related compounds provides insight into methodologies and considerations relevant to assessing the physical properties of similar chemical entities.

Chemical Properties Analysis

The chemical properties of 2-Formamidobutanoic acid analogs, such as reactivity, stability, and functional group transformations, have been a focus of research. The work by Morimoto et al. (2002) on the synthesis and determination of stereochemistry of related compounds emphasizes the importance of understanding the chemical properties for the development of novel plant growth regulators and other applications (Morimoto et al., 2002).

Wissenschaftliche Forschungsanwendungen

Stereochemical Studies

2-Formamidobutanoic acid has been involved in stereochemical studies. For instance, (+)-2-Formamido-2-phenylbutyric acid was converted into other stereochemically significant compounds, which helped establish the S-configuration of (+)-2-amino-2-phenylbutyric acid, confirming assignments through optical rotation shift rules (Garbarino, Sierra, & Tapia, 1973).

Synthesis of Optically Active Compounds

The compound has also been used in the synthesis of optically active compounds. A study developed a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs, highlighting its role in producing compounds with high enantiomeric purity (Fritz-Langhals & Schu¨tz, 1993).

Studies in Gas Phase Chemistry

Research on 2-Formamidobutanoic acid has extended to gas phase chemistry, where its imidic acids and tautomeric carbenes have been studied. This research is significant in understanding the stability and reaction pathways of these compounds in the gas phase (McGibbon, Burgers, & Terlouw, 1994).

Biocatalysis

In biocatalysis, 2-Formamidobutanoic acid has been utilized in the stereoselective synthesis of amino acids, which are crucial in drug development and industrial product manufacturing. A study demonstrated its use in a biocatalytic one-pot cyclic cascade, combining aldol reaction with transamination for efficient synthesis (Hernández et al., 2017).

Crystal Structure Studies

Its involvement in crystal structure studies is also noteworthy. The compound has been a subject in the study of molecular structures, which are vital for understanding the physicochemical properties of substances, as seen in the research of meso-N,N'-oxalyldivaline (Perić et al., 2001).

Radical Chemistry

2-Formamidobutanoic acid has been part of studies in radical chemistry. For example, its role in the formation of radical intermediates during the oxidation of cyanide by horseradish peroxidase/H2O2 was explored (Stolze, Moreno, & Mason, 1989).

Synthesis of Organic Compounds

It has also been used in the synthesis of various organic compounds. One study developed procedures for the selective synthesis of arylbutanoic acids from allylbenzenes using 2-Formamidobutanoic acid (Fu‐Peng Wu et al., 2019).

Pharmacokinetics

In the field of pharmacokinetics, 2-Formamidobutanoic acid derivatives have been studied for their absorption and distribution in organisms, as seen in the pharmacokinetic study of 2-(2-hydroxypropanamido) benzoic acid in rat plasma (Guan et al., 2014).

Zukünftige Richtungen

Eigenschaften

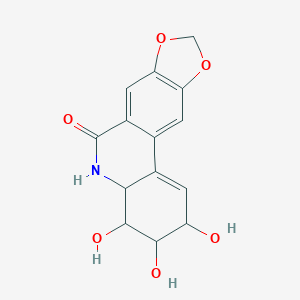

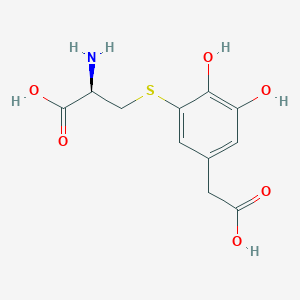

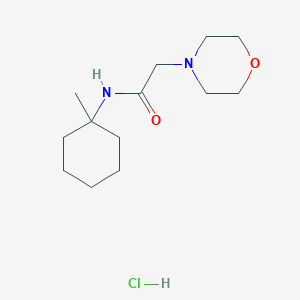

IUPAC Name |

2-formamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISXTKWTBOYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

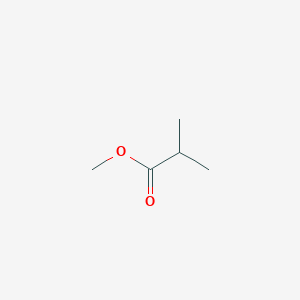

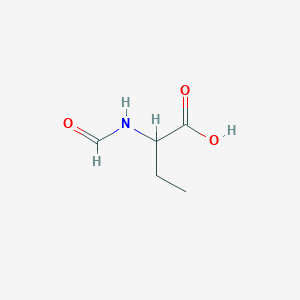

CCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875604 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formamidobutanoic acid | |

CAS RN |

106873-99-8 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Formyl-L-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.